![molecular formula C12H16O2 B3328660 1-(5-Butyl-2-hydroxyphenyl)ethanone CAS No. 50743-14-1](/img/structure/B3328660.png)
1-(5-Butyl-2-hydroxyphenyl)ethanone
Overview
Description
“1-(5-Butyl-2-hydroxyphenyl)ethanone” is a chemical compound with the molecular formula C12H16O2 . It has a molecular weight of 192.26 . The compound is in liquid form at room temperature .
Molecular Structure Analysis
The InChI code for “1-(5-Butyl-2-hydroxyphenyl)ethanone” is 1S/C12H16O2/c1-8(13)10-7-9(12(2,3)4)5-6-11(10)14/h5-7,14H,1-4H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“1-(5-Butyl-2-hydroxyphenyl)ethanone” has a melting point of 25-26°C . It is stored at room temperature and is in liquid form .Scientific Research Applications
Fluorescent Probes
- BODIPY-based Probes: A study by Fang et al. (2019) explored the use of 1-(2-Hydroxyphenyl)ethanone as a starting material in creating a BODIPY-based probe. This probe, with high selectivity for hydrogen sulfide (H2S), was developed for potential applications in studying the effects of H2S in biological systems, such as detecting HS− in HCT-116 and CT-26 cells (Fang, Jiang, Sun, & Li, 2019).
Antimicrobial Properties
- Molecular Docking and ADMET Studies: A study investigated the antimicrobial properties of Ethanone 1-(2-hydroxy-5-methyl phenyl), which shares structural similarities with 1-(5-Butyl-2-hydroxyphenyl)ethanone. This compound, found in various plant extracts, showed potential binding efficacy with proteins in Staphylococcus aureus, suggesting its utility in antimicrobial applications (Satya, Vijayabhaskar, & Aiswariya, 2022).
Charge Density Analysis
- Hydrogen Bonding Motif: Research by Hibbs et al. (2003) provided a detailed charge density analysis of 1-(2-hydroxy-5-nitrophenyl)ethanone, which closely relates to 1-(5-Butyl-2-hydroxyphenyl)ethanone. This study contributes to understanding the intra- and intermolecular bonding features of such compounds (Hibbs, Overgaard, & Piltz, 2003).
Additional Applications
- Crystal Structure Analysis: An investigation into the crystal structure of 1-(5-chloro-2-hydroxyphenyl)ethanone by Majumdar (2016) revealed insights into its hydrogen-bonded crystal structure. This study provides a foundation for understanding the molecular geometry and interactions within similar compounds (Majumdar, 2016).
- Photoremovable Protecting Group: A study by Atemnkeng et al. (2003) introduced a new photoremovable protecting group for carboxylic acids using 1-[2-(2-hydroxyalkyl)phenyl]ethanone. This innovation has potential applications in synthetic chemistry and drug development (Atemnkeng, Louisiana, Yong, Vottero, & Banerjee, 2003).
Safety and Hazards
properties
IUPAC Name |
1-(5-butyl-2-hydroxyphenyl)ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-3-4-5-10-6-7-12(14)11(8-10)9(2)13/h6-8,14H,3-5H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKORCMCSGJVRAI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=C(C=C1)O)C(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Butyl-2-hydroxyphenyl)ethanone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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